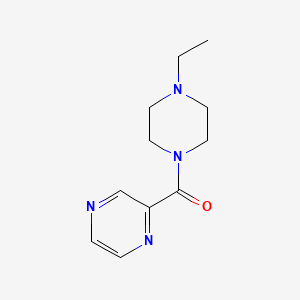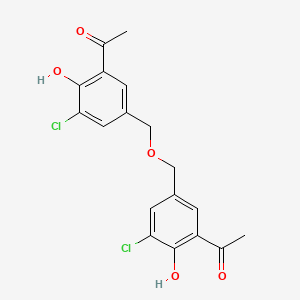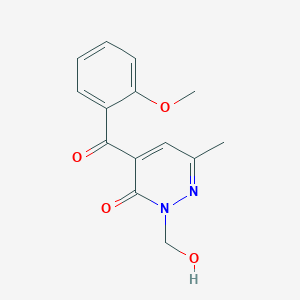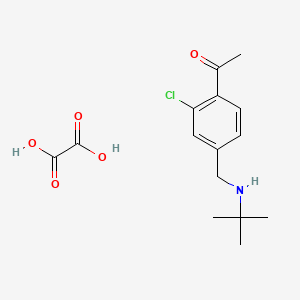
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate is a chemical compound that features a tert-butylamino group, a chlorophenyl group, and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate typically involves the following steps:
Formation of the tert-butylamino group: This can be achieved by reacting tert-butylamine with an appropriate precursor under controlled conditions.
Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be done using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the ethanone moiety: This can be synthesized through various methods, including the oxidation of secondary alcohols or the reaction of acyl chlorides with appropriate nucleophiles.
Oxalate formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
化学反应分析
Types of Reactions
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with receptors or enzymes, leading to modulation of biological processes. The chlorophenyl group can enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 1-(4-((tert-Butylamino)methyl)-2-hydroxyphenyl)ethanone oxalate
- 1-(4-((tert-Butylamino)methyl)-2-methylphenyl)ethanone oxalate
- 1-(4-((tert-Butylamino)methyl)-2-nitrophenyl)ethanone oxalate
Uniqueness
1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions and reactivity compared to its analogs .
属性
分子式 |
C15H20ClNO5 |
|---|---|
分子量 |
329.77 g/mol |
IUPAC 名称 |
1-[4-[(tert-butylamino)methyl]-2-chlorophenyl]ethanone;oxalic acid |
InChI |
InChI=1S/C13H18ClNO.C2H2O4/c1-9(16)11-6-5-10(7-12(11)14)8-15-13(2,3)4;3-1(4)2(5)6/h5-7,15H,8H2,1-4H3;(H,3,4)(H,5,6) |
InChI 键 |
IBXSVLQCZKVAEC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)CNC(C)(C)C)Cl.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


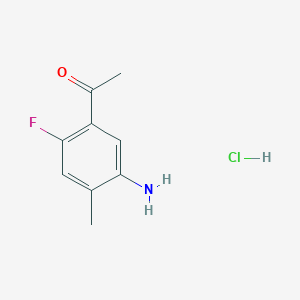
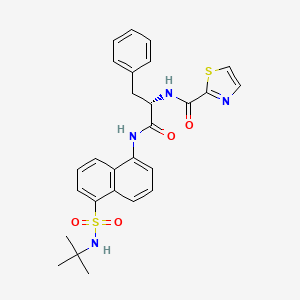
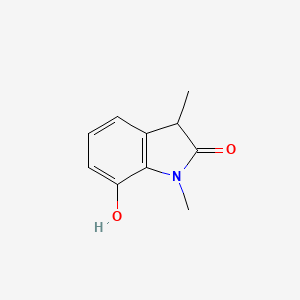
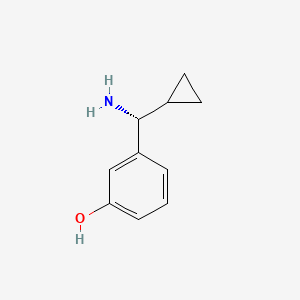
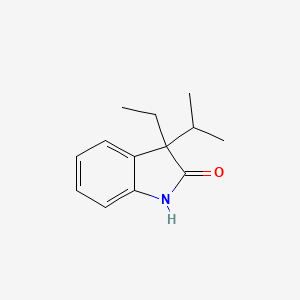
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)


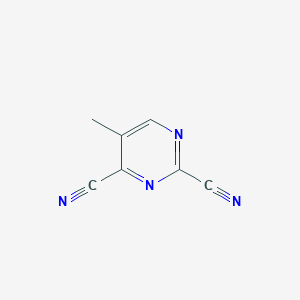
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
